Cas no 2228650-29-9 (2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride)
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride
- 2228650-29-9
- EN300-2004377
-
- Inchi: 1S/C9H10FNO4S/c1-7-3-2-4-9(11(12)13)8(7)5-6-16(10,14)15/h2-4H,5-6H2,1H3
- InChI Key: NHRWIYLANDAANT-UHFFFAOYSA-N
- SMILES: S(CCC1C(=CC=CC=1C)[N+](=O)[O-])(=O)(=O)F
Computed Properties
- Exact Mass: 247.03145714g/mol
- Monoisotopic Mass: 247.03145714g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 88.3Ų
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2004377-1g |
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |
2228650-29-9 | 1g |
$1142.0 | 2023-09-16 | ||
| Enamine | EN300-2004377-5g |
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |
2228650-29-9 | 5g |
$3313.0 | 2023-09-16 | ||
| Enamine | EN300-2004377-10g |
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |
2228650-29-9 | 10g |
$4914.0 | 2023-09-16 | ||
| Enamine | EN300-2004377-0.05g |
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |
2228650-29-9 | 0.05g |
$959.0 | 2023-09-16 | ||
| Enamine | EN300-2004377-0.1g |
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |
2228650-29-9 | 0.1g |
$1005.0 | 2023-09-16 | ||
| Enamine | EN300-2004377-0.25g |
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |
2228650-29-9 | 0.25g |
$1051.0 | 2023-09-16 | ||
| Enamine | EN300-2004377-0.5g |
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |
2228650-29-9 | 0.5g |
$1097.0 | 2023-09-16 | ||
| Enamine | EN300-2004377-1.0g |
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |
2228650-29-9 | 1g |
$1142.0 | 2023-06-02 | ||
| Enamine | EN300-2004377-2.5g |
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |
2228650-29-9 | 2.5g |
$2240.0 | 2023-09-16 | ||
| Enamine | EN300-2004377-5.0g |
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |
2228650-29-9 | 5g |
$3313.0 | 2023-06-02 |
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride
Professional Introduction to 2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride (CAS No. 2228650-29-9)
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride (CAS No. 2228650-29-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound, characterized by its ethane-1-sulfonyl fluoride moiety and a 2-methyl-6-nitrophenyl substituent, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring both aromatic and sulfonyl functional groups, makes it particularly valuable for applications in medicinal chemistry and drug development.
The sulfonyl fluoride group is a key feature of this compound, as it is known for its reactivity in nucleophilic substitution reactions. This property allows for the facile introduction of diverse functional groups, making it a valuable building block in the construction of complex molecular architectures. In recent years, there has been growing interest in the use of sulfonyl fluorides in the development of novel therapeutic agents due to their ability to enhance binding affinity and selectivity in biological targets.
One of the most compelling aspects of 2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride is its potential application in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are crucial in numerous biological pathways and are often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. By designing molecules that can disrupt these interactions, researchers aim to develop new therapeutic strategies that can modulate disease progression.
Recent studies have highlighted the importance of 2-methyl-6-nitrophenyl substituted compounds in medicinal chemistry. The nitro group not only contributes to the electronic properties of the molecule but also serves as a handle for further chemical modification. For instance, nitro groups can be reduced to amine groups under mild conditions, allowing for the introduction of polar functionalities that can improve solubility and bioavailability. This flexibility makes 2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride a particularly attractive intermediate for drug discovery programs.
In addition to its role as a synthetic intermediate, 2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride has been explored in the development of novel imaging agents. The combination of a sulfonyl fluoride group and an aromatic ring system provides a platform for designing probes that can be selectively labeled with radioactive or fluorescent tags. These probes are useful for visualizing biological processes in vivo and have applications in both diagnostic imaging and preclinical research.
The compound's reactivity also makes it a valuable tool in organic synthesis methodology. Researchers have leveraged its ethane-1-sulfonyl fluoride group to develop new synthetic routes to complex heterocyclic compounds. These methodologies often involve transition-metal-catalyzed reactions, which can provide efficient access to otherwise challenging molecular structures. The ability to introduce sulfonyl fluorides under mild conditions has opened up new possibilities for constructing biologically relevant scaffolds.
From a computational chemistry perspective, 2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride has been studied to understand its interaction with biological targets at the molecular level. Advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations have been employed to model how this compound binds to proteins and enzymes. These studies provide insights into the structural features that contribute to its binding affinity and selectivity, which are critical factors in drug design.
The pharmaceutical industry has shown particular interest in 2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride due to its potential as a lead compound for new drug candidates. Its unique structural features make it suitable for targeting a wide range of diseases, including those associated with protein-protein interactions. Companies engaged in drug discovery are actively exploring derivatives of this compound to identify novel therapeutic agents with improved efficacy and reduced side effects.
In conclusion, 2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride (CAS No. 2228650-29-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its combination of reactive functional groups and structural flexibility makes it an invaluable tool for synthesizing bioactive molecules. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.
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